(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE
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Overview
Description
(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structural features This compound contains a benzylcarbamoyl group, a bromophenyl group, and a methanecarbonimidoyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE typically involves multi-step organic reactions. One common approach is the reaction of benzyl isocyanate with 4-bromobenzylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with cyanogen bromide to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving bromophenyl derivatives.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in π-π interactions. These interactions facilitate the binding of the compound to its molecular targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl isocyanate
- Benzyl isocyanate
- Cyanogen bromide
Uniqueness
(Z)-1-(BENZYLCARBAMOYL)-N-(4-BROMOPHENYL)METHANECARBONIMIDOYL CYANIDE is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. Unlike similar compounds, it can participate in a wider range of chemical reactions and form more stable complexes with target molecules.
Properties
IUPAC Name |
(1Z)-2-(benzylamino)-N-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-15-8-6-14(7-9-15)17(23)12-25-22-16(10-20)18(24)21-11-13-4-2-1-3-5-13/h1-9H,11-12H2,(H,21,24)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZUXFEXGSJCL-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=NOCC(=O)C2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=N\OCC(=O)C2=CC=C(C=C2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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